4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline

Catalog No.
S693790
CAS No.
317830-22-1
M.F
C13H11N3O
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline

CAS Number

317830-22-1

Product Name

4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline

IUPAC Name

4-(3H-benzimidazol-5-yloxy)aniline

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-8H,14H2,(H,15,16)

InChI Key

DNELCUCKVLCPIV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC2=CC3=C(C=C2)N=CN3

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC3=C(C=C2)N=CN3

Medicinal Chemistry:

The presence of the benzimidazole and aniline moieties in the molecule provides a foundation for investigating its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including antiparasitic, antifungal, and antitumor effects []. Aniline derivatives can also exhibit various biological activities, such as anticancer and analgesic properties. Therefore, 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline could be a promising candidate for further research in drug discovery and development.

4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline is characterized by the presence of both a benzimidazole and an aniline structure, which are connected via an ether bond. Benzimidazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. The compound's molecular formula is C₁₃H₁₃N₃O, and its CAS number is 317830-22-1. The compound exhibits various functionalities that can be exploited in the development of pharmaceuticals and other chemical applications.

  • Oxidation: The aniline part of the molecule can be oxidized to form quinone derivatives.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, catalytic hydrogenation.
  • Electrophilic Substituents: Halogens or sulfonyl chlorides under acidic or basic conditions.

4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline has been studied for its potential as a PqsR antagonist. This activity indicates its role in inhibiting the PqsR-controlled transcriptional regulation, which is significant in bacterial communication and virulence regulation. Additionally, compounds with similar structures have shown anticancer, antimicrobial, and antiviral properties, suggesting that this compound may also possess similar therapeutic potentials .

The synthesis of 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline typically involves the following steps:

  • Starting Materials: 4-Aminophenol and 6-chlorobenzimidazole.
  • Reaction Conditions: The reaction is conducted under basic conditions where the hydroxyl group of 4-aminophenol attacks the chloro-substituted benzimidazole through a nucleophilic aromatic substitution mechanism.
  • Optimization: Industrial synthesis may involve optimizing reaction conditions such as temperature, solvent systems, and catalysts to achieve higher yields and purity.

The compound has several applications across different fields:

  • Medicinal Chemistry: Utilized as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biology: Investigated for its enzyme inhibition properties or receptor modulation.
  • Material Science: Explored for developing materials with specific electronic or optical properties .

Interaction studies involving 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline focus on its role as a biological agent, particularly in inhibiting bacterial quorum sensing mechanisms. Such studies are crucial for understanding how this compound can be utilized in combating bacterial infections and developing new antimicrobial strategies .

XLogP3

2.7

Wikipedia

4-[(1H-Benzimidazol-6-yl)oxy]aniline

Dates

Last modified: 08-15-2023

Explore Compound Types